2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C15H20ClNO6 and its molecular weight is 345.77 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2-allyl-4-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt) is 345.0979151 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium(II)-Catalyzed Cyclopropanation
Research on palladium(II)-catalyzed cyclopropanation of allyloxy and allylamino compounds, including reactions of allyl alcohol or derivatives and allylamines with diazomethane, highlights the importance of catalytic processes in synthesizing cyclic compounds. These reactions yield cyclopropanes with potential applications in medicinal chemistry and materials science (Tomilov et al., 1990).
Enzymatic Synthesis of Chiral Intermediates
The development of enzymatic processes for the synthesis of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, underscores the role of biocatalysis in producing compounds with high enantiomeric excess. These processes are crucial for the pharmaceutical industry, offering environmentally friendly and efficient routes to complex molecules (Guo et al., 2017).
Synthesis and Conformation Analysis
Studies on the synthesis and conformation of benzoxazole derivatives, including solventless cyclocondensation and acylation, provide insights into the structural analysis and potential applications of heterocyclic compounds in drug design and development. The conformational preferences influenced by electronic and steric factors highlight the importance of molecular design in synthesizing compounds with desired properties (Saeed et al., 2021).
Catalytic Use of Ethanol
The catalytic use of ethanol in synthesizing chiral alcohols via enantioselective C–C coupling reactions demonstrates the potential of using bio-renewable feedstocks in organic synthesis. This approach not only contributes to sustainable chemistry but also provides a pathway to synthesize high-value chiral compounds (West, 2021).
Properties
IUPAC Name |
2-[2-(4-chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.C2H2O4/c1-2-3-11-10-12(14)4-5-13(11)17-9-7-15-6-8-16;3-1(4)2(5)6/h2,4-5,10,15-16H,1,3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJADHSKXLPBPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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